REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[O-]CC.[Na+].CN(C)[CH:12]=[CH:13][C:14](=O)[C:15]([O:19][CH3:20])([O:17][CH3:18])[CH3:16]>CCO>[CH3:18][O:17][C:15]([C:14]1[CH:13]=[CH:12][N:2]=[C:3]([NH2:5])[N:4]=1)([O:19][CH3:20])[CH3:16] |f:0.1,2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(C(C)(OC)OC)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
59 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in hot EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
The undissolved solid was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
COC(C)(OC)C1=NC(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |